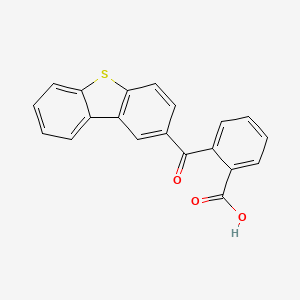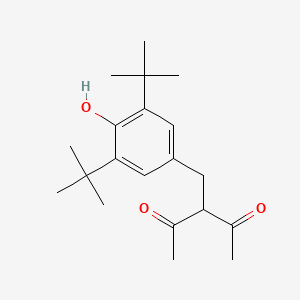
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE
概述
描述
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial and research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with acetylacetone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized in the production of stabilizers for plastics and other materials to enhance their longevity and performance.
作用机制
The antioxidant activity of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize reactive species. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant.
相似化合物的比较
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is unique due to its specific structure, which combines the antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with the diketone functionality of acetylacetone. This combination enhances its reactivity and effectiveness in various applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H30O3/c1-12(21)15(13(2)22)9-14-10-16(19(3,4)5)18(23)17(11-14)20(6,7)8/h10-11,15,23H,9H2,1-8H3 |
InChI 键 |
AALGRJGDVABXRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Chlorophenyl)thio]piperidine](/img/structure/B8733290.png)
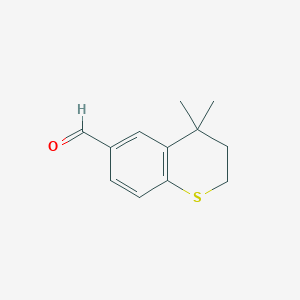

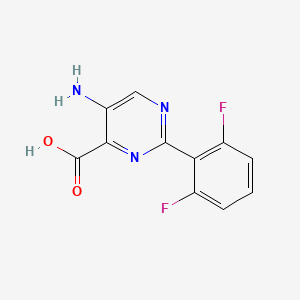

![Ethyl 3-hydroxy-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8733332.png)
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
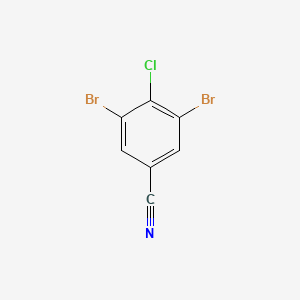
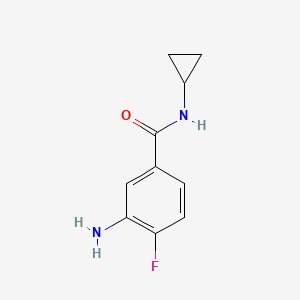
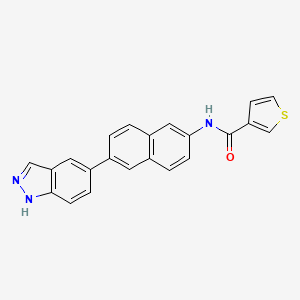
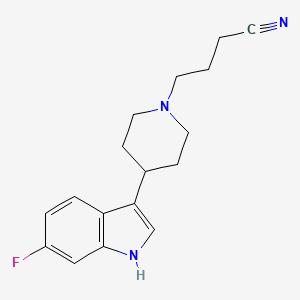
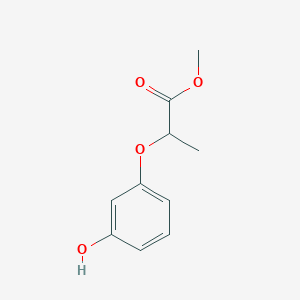
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
